molecular formula C11H19N3O6 B1337700 Boc-gly-gly-gly-OH CAS No. 28320-73-2

Boc-gly-gly-gly-OH

Cat. No. B1337700
CAS RN: 28320-73-2
M. Wt: 289.29 g/mol
InChI Key: GHONIQQBOSTHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides containing the Boc (tert-butoxycarbonyl) group involves standard peptide synthesis techniques. In the case of the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, the synthesis was achieved by coupling N-Boc-L-Pro-dehydro-Phe to glycine through a usual workup procedure . Similarly, the synthesis of Boc-Gly-S-Ala-Aib-OMe and its monothiated analogues involved the use of Lawesson's Reagent for thiation, followed by deprotection of the Boc group and subsequent coupling with Boc-Gly-OH . These methods are indicative of the versatility of Boc-protected peptides in synthesizing complex peptide structures.

Molecular Structure Analysis

The molecular structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH was determined using X-ray crystallography, revealing that the peptide crystallizes in the monoclinic space group P21. The peptide backbone adopts a β-turn II conformation, stabilized by an intramolecular hydrogen bond. The five-membered pyrrolidine ring of the Pro residue exhibits an ideal Cγ-exo conformation, and the dehydro-Phe promotes the β-turn II conformation . For the monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, X-ray diffraction analysis showed that the type-III β-turn formed by the reference peptide is preserved in one of the analogues, while the structure of the other is partially extended .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these peptides typically include deprotection and coupling reactions. The Boc group serves as a protective group for the amino function during synthesis and can be removed under acidic conditions. The thiation process, as seen in the synthesis of monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, involves the use of Lawesson's Reagent, which selectively thiates the peptide without affecting other functional groups .

Physical and Chemical Properties Analysis

The physical properties such as crystallographic dimensions and density were reported for N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, with specific bond lengths and angles detailed, indicating the precise double bond length and the planarity of certain peptide bonds . The chemical properties of these peptides are influenced by the presence of the Boc group and the specific amino acid residues, which affect the overall conformation and reactivity of the peptide. The Boc group, in particular, is known for its stability under a variety of reaction conditions, making it a popular choice for peptide synthesis.

Scientific Research Applications

Peptide Modification and Synthesis

Research on Boc-protected tripeptides like Boc-Val-Gly-Leu-OH and Boc-Leu-Gly-MeLeu-OH, as well as tetrapeptides and pentapeptides, involves methods for their preparation and modification. These peptides are used in various studies to explore the possibilities of backbone modification through Li enolates, which can lead to the production of a wide range of peptide derivatives from a given precursor (Bossler & Seebach, 1994).

Synthesis and Structure Characterization

The study on the synthesis of Fmoc-L-Lys (Boc)-Gly-OH focuses on improving the synthesis methods of polypeptides, which can provide insights into prevention and treatment methods for certain diseases. This research is significant for simplifying and improving the synthetic method of polypeptides, which are essential in physiological processes (Zhao Yi-nan & Melanie Key, 2013).

Crystal Structure Analysis

The crystal structure of compounds like [N-(t-Pentyloxycarbonyl)-L-prolyl]-L-alanylglycine provides valuable information on the packing and dimerization of Boc-protected peptides, contributing to a better understanding of peptide behavior at the molecular level (Yamada, Tanaka, & Ashida, 1981).

Application in Peptide Segment Coupling

Research on the use of thiol acids in peptide segment coupling in non-aqueous solvents, involving compounds like boc-Gly-Ala-SH, helps in understanding and developing methods for preparing protected peptide thiol acids. These studies contribute to peptide synthesis, particularly in enhancing coupling methods and reducing epimerization (Yamashiro & Blake, 2009).

Safety And Hazards

When handling “Boc-gly-gly-gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“Boc-gly-gly-gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . Moreover, it can act as a promoter for the allylation of hydrazones and isatin . These potential applications suggest that “Boc-gly-gly-gly-OH” could have a wide range of uses in future research and development.

properties

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONIQQBOSTHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427058
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-gly-gly-gly-OH

CAS RN

28320-73-2
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a solution of t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester (4.1 g.) in tetrahydrofuran (30 ml.) and water (30 ml.) dropwise with stirring 1 N sodium hydroxide (13.6 ml.). Stir the reaction mixture for 16 hours, acidify to pH 3 with dilute hydrochloric acid and then evaporate to dryness under reduced pressure. Suspend the residue in acetone, filter and evaporate the filtrate to dryness to afford the title product (m.p. 115°-120° C.).
Name
t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-gly-gly-gly-OH
Reactant of Route 2
Reactant of Route 2
Boc-gly-gly-gly-OH
Reactant of Route 3
Reactant of Route 3
Boc-gly-gly-gly-OH
Reactant of Route 4
Reactant of Route 4
Boc-gly-gly-gly-OH
Reactant of Route 5
Reactant of Route 5
Boc-gly-gly-gly-OH
Reactant of Route 6
Reactant of Route 6
Boc-gly-gly-gly-OH

Citations

For This Compound
26
Citations
U Boas, SHM Söntjens, KJ Jensen… - …, 2002 - Wiley Online Library
… In the NOESY spectrum of Boc-Gly-Gly-Gly-OH with the urea dendrimer host, NOE interactions were observed between the N-terminal Boc groups (tert-butyl protons) on the peptide and …
R Epton, G Marr, RG Ridley - Polymer, 1982 - Elsevier
Porous silica beads have been internally coated with a new copolymer prepared from N-[2-(4-acetoxyphenyl)ethyl]acrylamide and N-[3-(triethoxysilyl)propyl]acrylamide. The derivatized …
Number of citations: 9 www.sciencedirect.com
POL Mack, DP Kelly, RF Martin… - Australian journal of …, 1987 - CSIRO Publishing
… Boc-Gly-Gly-Gly-OH was prepared by three methods. Firstly, reaction of commercial triglycine with t-butoxycarbonyloxyimino-2-phenylacetonitle according to ~ toh ~ ~ gave poor yields …
Number of citations: 6 www.publish.csiro.au
W Muramatsu, T Hattori, H Yamamoto - Chemical Communications, 2021 - pubs.rsc.org
… As a typical example, we initially attempted a segment coupling reaction between Boc-Gly-Gly-Gly-OH with H-L-Ala-L-Ala-O t Bu in the presence of TMSIM and catalytic amount of Ta(…
Number of citations: 25 pubs.rsc.org
M Abbas, J Bethke, LA Wessjohann - Chemical communications, 2006 - pubs.rsc.org
Selenocysteine containing peptoids and peptide–peptoid conjugates were synthesized by combinatorial Ugi-MCRs (multicomponent reactions) in water: for the first time, an acetal (…
Number of citations: 41 pubs.rsc.org
QB Zhang, SD Ruan, Y Wu, JH Zhang… - Pharmaceutical …, 2020 - thieme-connect.com
Adalimumab, a full-length monoclonal antibody, is widely used as an anti-tumor necrosis factor-α (anti-TNF-α) agent. In this article, we aimed to prolong the in vivo half-life of …
Number of citations: 1 www.thieme-connect.com
H Li, H Song, S Oie, RD Lu - Med Chem (Los Angeles), 2017 - researchgate.net
… Compound 6 was coupled with Boc-Gly-Gly-Gly-OH, using a method similar to that described for 7a to obtain a white solid of 7b (250 mg, 72%; mp 103-107C). …
Number of citations: 4 www.researchgate.net
A Marzo-Mas, L Conesa-Milián, S Noppen… - Medicinal …, 2021 - ingentaconnect.com
Background: In the last years, many efforts have been made to find colchicine derivatives with reduced toxicity. Additionally, the deregulation of amino acid uptake by cancer cells …
Number of citations: 5 www.ingentaconnect.com
WM McGee, SA McLuckey - Proceedings of the National …, 2014 - National Acad Sciences
… Boc–gly–gly–OH and boc–gly–gly–gly–OH were purchased from Bachem Americas, Inc. SulfoNHS and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) were purchased from …
Number of citations: 25 www.pnas.org
A Bottini, SK De, B Wu, C Tang… - Chemical biology & …, 2015 - Wiley Online Library
… Compound 3 was synthesized using Boc-Gly-Gly-Gly-OH with oxyma pure, DIC, DIEA, and DMF at room temperature for 18 h followed by deprotection of Boc group with 50% TFA in …
Number of citations: 37 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.